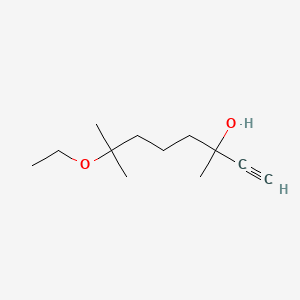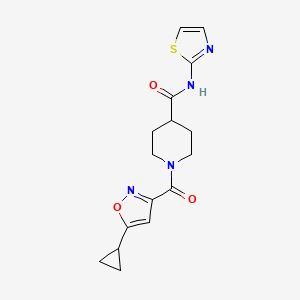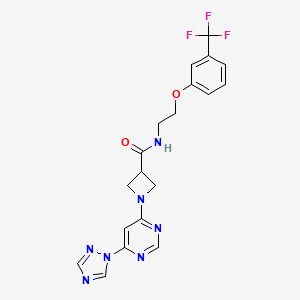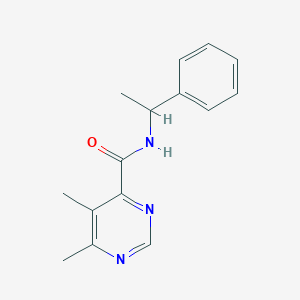
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the pyrimidine family and is a derivative of pyrimidine-4-carboxamide.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis and is overexpressed in many types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits TS activity, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide also inhibits the activity of TS, which is an essential enzyme for DNA synthesis. In addition, 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its potent antitumor activity against various types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to have low toxicity in normal cells. However, one of the limitations of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its poor solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in more detail. Another direction is to study the potential use of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide for its potential use in cancer therapy.
Synthesemethoden
The synthesis of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The reaction yields 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is in the treatment of cancer. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)16-9-17-14(10)15(19)18-12(3)13-7-5-4-6-8-13/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFADKBXOHWYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

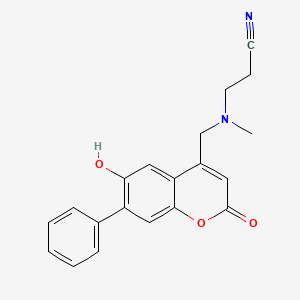
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)
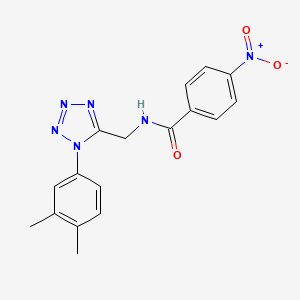
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
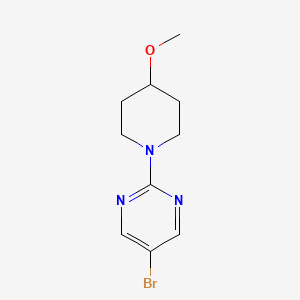
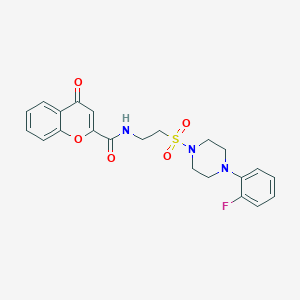
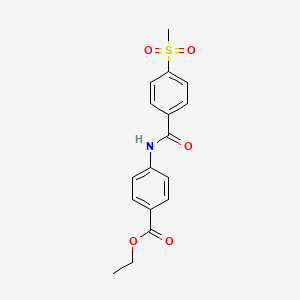
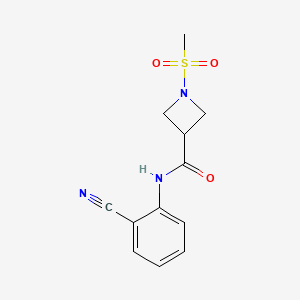
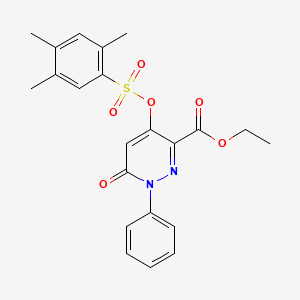
![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
